molecular formula C8H9BrNO2+ B215179 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium

3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium

Cat. No. B215179
M. Wt: 231.07 g/mol
InChI Key: JIKUJGYDBPGIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium is a chemical compound that belongs to the pyridinium family. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have several biochemical and physiological effects, making it a valuable tool in the field of biochemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium is not well understood. However, it is believed that this compound acts as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form covalent bonds.
Biochemical and Physiological Effects:
3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium has several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been found to have antimicrobial activity against several bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium in lab experiments include its high reactivity and specificity towards nucleophiles. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium in scientific research. One potential application is in the synthesis of novel pyridine derivatives with biological activity. This compound could also be used in the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
In conclusion, 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium is a valuable reagent for the synthesis of various organic compounds. It has several biochemical and physiological effects, making it a valuable tool in the field of biochemistry. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium can be achieved through several methods, including the reaction of 4-(methoxycarbonyl)pyridine with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 3-bromopyridine with methyl chloroformate in the presence of a base.

Scientific Research Applications

3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pyridine derivatives, which have been found to have several biological activities. This compound has also been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

Product Name

3-Bromo-4-(methoxycarbonyl)-1-methylpyridinium

Molecular Formula

C8H9BrNO2+

Molecular Weight

231.07 g/mol

IUPAC Name

methyl 3-bromo-1-methylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C8H9BrNO2/c1-10-4-3-6(7(9)5-10)8(11)12-2/h3-5H,1-2H3/q+1

InChI Key

JIKUJGYDBPGIQB-UHFFFAOYSA-N

SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)Br

Canonical SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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